Baceridin Cytotoxicity Profile: Comparative Activity Against Bacterial and Mammalian Targets
Baceridin exhibits a narrow-spectrum cytotoxicity profile. It demonstrates moderate cytotoxicity against unspecified tumor cell lines but only weak activity against the bacterial pathogen S. aureus. This contrasts with broad-spectrum proteasome inhibitors like MG132, which show potent activity in both contexts [1].
| Evidence Dimension | Cytotoxicity & Antimicrobial Activity |
|---|---|
| Target Compound Data | Cytotoxicity: 1-2 μg/mL; Activity against S. aureus: weak |
| Comparator Or Baseline | MG132 (general proteasome inhibitor): Potent against both cancer cells and S. aureus |
| Quantified Difference | Qualitative difference: Baceridin has a narrow vs. broad spectrum |
| Conditions | In vitro cell culture and bacterial assays (from the discovery publication) |
Why This Matters
This narrow-spectrum profile suggests Baceridin may have a different off-target effect profile compared to broad-spectrum proteasome inhibitors, which is a critical selection factor for researchers studying targeted cancer pathways.
- [1] Niggemann J, Bozko P, Bruns N, et al. Baceridin, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome. Chembiochem. 2014 May 5;15(7):1021-9. View Source
